molecular formula C11H12ClNO4S B1584922 5-Chloro-2-methyl-3-(3-sulphonatopropyl)benzoxazolium CAS No. 51981-33-0

5-Chloro-2-methyl-3-(3-sulphonatopropyl)benzoxazolium

Cat. No.: B1584922
CAS No.: 51981-33-0
M. Wt: 289.74 g/mol
InChI Key: FGLWJZIQGDRVHX-UHFFFAOYSA-N
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Description

5-Chloro-2-methyl-3-(3-sulphonatopropyl)benzoxazolium: is a cationic dye molecule belonging to the benzoxazolium class. It is characterized by its heterocyclic structure, which includes a benzoxazole ring and a sulfonate group attached to a propyl chain. This compound is known for its fluorescent properties and water solubility, making it useful in various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-methyl-3-(3-sulphonatopropyl)benzoxazolium typically involves the reaction of 5-chloro-2-methylbenzoxazole with 3-chloropropane-1-sulfonic acid under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the sulphonatopropyl group.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically conducted in large reactors with controlled temperature and pressure to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acid derivatives.

    Reduction: Reduction reactions can occur at the benzoxazole ring, resulting in the formation of reduced benzoxazolium derivatives.

    Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.

Major Products:

    Oxidation: Carboxylic acid derivatives.

    Reduction: Reduced benzoxazolium derivatives.

    Substitution: Substituted benzoxazolium compounds with various functional groups.

Scientific Research Applications

Chemistry: 5-Chloro-2-methyl-3-(3-sulphonatopropyl)benzoxazolium is used as a fluorescent probe in chemical research due to its strong fluorescent properties. It is also employed in the synthesis of other complex organic molecules.

Biology: In biological research, this compound is used as a biological stain to visualize cells and biomolecules under a microscope. Its water solubility and fluorescent properties make it ideal for staining applications.

Medicine: Although not used directly in therapeutic applications, the compound is studied for its potential use in drug delivery systems due to its cationic nature, which allows it to interact with negatively charged biological membranes.

Industry: In the industrial sector, this compound is used in the development of self-assembling materials and photovoltaic cells. Its unique chemical structure contributes to the stability and functionality of these materials.

Mechanism of Action

The mechanism of action of 5-Chloro-2-methyl-3-(3-sulphonatopropyl)benzoxazolium primarily involves its interaction with biological membranes and other negatively charged molecules. The cationic nature of the compound allows it to bind to these targets, facilitating its use as a fluorescent probe and biological stain. The benzoxazole ring and sulfonate group contribute to the compound’s stability and specific functionalities.

Comparison with Similar Compounds

  • 5-Chloro-2-methylbenzoxazole
  • 3-Chloropropane-1-sulfonic acid
  • 5-Chloro-3-fluoro-N-methyl-2-pyridinamine

Comparison: Compared to similar compounds, 5-Chloro-2-methyl-3-(3-sulphonatopropyl)benzoxazolium is unique due to its combination of a benzoxazole ring and a sulfonate group, which imparts both fluorescent properties and water solubility. This makes it particularly useful in applications requiring these specific characteristics.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-Chloro-2-methyl-3-(3-sulphonatopropyl)benzoxazolium involves the reaction of 5-chloro-2-methylbenzoxazole with 3-chloropropylsulfonic acid followed by quaternization with methyl iodide.", "Starting Materials": [ "5-chloro-2-methylbenzoxazole", "3-chloropropylsulfonic acid", "methyl iodide", "sodium hydroxide", "water", "organic solvents" ], "Reaction": [ "Step 1: Dissolve 5-chloro-2-methylbenzoxazole in an organic solvent and add 3-chloropropylsulfonic acid. Heat the mixture under reflux for several hours.", "Step 2: Cool the mixture and add sodium hydroxide to adjust the pH to basic. Extract the product with an organic solvent.", "Step 3: Quaternize the product with methyl iodide in an organic solvent under reflux for several hours.", "Step 4: Cool the mixture and add water to precipitate the product. Filter and dry the product." ] }

CAS No.

51981-33-0

Molecular Formula

C11H12ClNO4S

Molecular Weight

289.74 g/mol

IUPAC Name

3-(5-chloro-2-methyl-1,3-benzoxazol-3-ium-3-yl)propane-1-sulfonate

InChI

InChI=1S/C11H12ClNO4S/c1-8-13(5-2-6-18(14,15)16)10-7-9(12)3-4-11(10)17-8/h3-4,7H,2,5-6H2,1H3

InChI Key

FGLWJZIQGDRVHX-UHFFFAOYSA-N

SMILES

CC1=[N+](C2=C(O1)C=CC(=C2)Cl)CCCS(=O)(=O)[O-]

Canonical SMILES

CC1=[N+](C2=C(O1)C=CC(=C2)Cl)CCCS(=O)(=O)[O-]

51981-33-0

Pictograms

Corrosive; Irritant

Origin of Product

United States

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